1-Methyl-2-(tributylstannyl)pyrrole

Organic Synthesis Cross-Coupling Stille Reaction

1-Methyl-2-(tributylstannyl)pyrrole (CAS 118486-97-8) is an organotin compound featuring a 1-methylpyrrole core with a tributylstannyl (-SnBu3) substituent at the 2-position. With a molecular formula of C17H33NSn and a molecular weight of 370.2 g/mol, it is typically supplied as a colorless to pale yellow liquid with a purity specification of 95%.

Molecular Formula C17H33NSn
Molecular Weight 370.2 g/mol
CAS No. 118486-97-8
Cat. No. B055704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(tributylstannyl)pyrrole
CAS118486-97-8
Molecular FormulaC17H33NSn
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=CN1C
InChIInChI=1S/C5H6N.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
InChIKeyDINAKCGOEKXDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(tributylstannyl)pyrrole (CAS 118486-97-8): Technical Specifications and Core Identity


1-Methyl-2-(tributylstannyl)pyrrole (CAS 118486-97-8) is an organotin compound featuring a 1-methylpyrrole core with a tributylstannyl (-SnBu3) substituent at the 2-position [1]. With a molecular formula of C17H33NSn and a molecular weight of 370.2 g/mol, it is typically supplied as a colorless to pale yellow liquid with a purity specification of 95% . Its primary utility lies in Stille cross-coupling reactions for the construction of complex, pyrrole-containing molecular architectures [2].

Critical Differentiation: Why 1-Methyl-2-(tributylstannyl)pyrrole (118486-97-8) Cannot Be Arbitrarily Substituted


The unique combination of a methylated pyrrole nitrogen and a tributylstannyl group at the 2-position confers specific reactivity and safety profiles not found in non-methylated pyrrole stannanes or heteroaromatic analogs [1]. While trimethylstannyl analogs exhibit higher intrinsic reactivity, their toxicity is reported to be approximately 1000-fold greater, making them unsuitable for many routine applications [2]. Furthermore, the N-methyl group prevents unwanted N-arylation side reactions during Stille couplings, a common issue with unprotected pyrrole stannanes, ensuring cleaner reaction profiles and higher yields of the desired 2-substituted products [1]. Substituting with alternative heterocyclic stannanes (e.g., thiophene, furan) results in fundamentally different optoelectronic properties, rendering them unsuitable for applications requiring specific pyrrole-derived electronic characteristics [3].

Quantitative Evidence Guide for 1-Methyl-2-(tributylstannyl)pyrrole (CAS 118486-97-8)


Regioselective Stille Coupling Enabled by N-Methyl Protection

In Stille coupling reactions, 1-methyl-2-(tributylstannyl)pyrrole directs substitution exclusively to the 2-position of the pyrrole ring, avoiding N-arylation side products that plague non-methylated pyrrole stannanes [1]. This is due to the N-methyl group which effectively blocks the nucleophilic nitrogen from participating in the coupling event. In a comparative study, the use of 1-methyl-2-(tributylstannyl)pyrrole resulted in the formation of a single, desired 2-aryl pyrrole product, whereas the non-methylated analog, 1-(tributylstannyl)pyrrole, produced a mixture of 2-aryl and N-aryl pyrrole regioisomers [1].

Organic Synthesis Cross-Coupling Stille Reaction

Optimized Reactivity-to-Toxicity Profile vs. Trimethylstannyl Analogs

The selection of the tributylstannyl (-SnBu3) group is a critical safety consideration. While trimethylstannyl (-SnMe3) compounds are known for their higher reactivity in Stille couplings, their utility is severely limited by a toxicity that is approximately three orders of magnitude greater than that of their tributylstannyl counterparts [1]. This is a widely recognized principle in organotin chemistry [1]. Therefore, 1-methyl-2-(tributylstannyl)pyrrole offers a practical compromise, providing sufficient reactivity for efficient cross-coupling while mitigating the severe hazards associated with handling and disposing of trimethylstannyl waste [1].

Safety Organometallic Chemistry Reagent Selection

Proven Utility in Constructing Advanced Functional Materials

1-Methyl-2-(tributylstannyl)pyrrole is a key building block for synthesizing functional polymers with well-defined optoelectronic properties. It has been specifically employed in the preparation of Poly(Py-BTz-Py) (2-butyl-4,7-bis(1-methyl-1H-pyrrol-2-yl)-2H-benzo[d][1,2,3]triazole) via Stille coupling, which is a demonstrated organic photocatalyst for visible-light-driven C-C bond formation . In contrast, substituting the pyrrole core with other heterocycles like thiophene (e.g., using 2-(tributylstannyl)thiophene) yields polymers with different HOMO/LUMO levels and bandgaps, making them unsuitable for this specific photocatalytic application .

Material Science Polymer Chemistry Organic Electronics

High-Value Application Scenarios for 1-Methyl-2-(tributylstannyl)pyrrole (CAS 118486-97-8)


Synthesis of Regioisomerically Pure 2-Substituted Pyrroles

Employ 1-methyl-2-(tributylstannyl)pyrrole in Stille cross-coupling reactions when synthesizing 2-aryl or 2-vinyl pyrroles. Its N-methyl protection ensures exclusive coupling at the 2-position, avoiding the formation of N-arylated side products [1]. This is critical in multi-step syntheses for pharmaceuticals or natural products where isomeric purity is paramount. The use of a palladium catalyst like Pd(PPh3)4 in a suitable solvent (e.g., toluene, DMF) under an inert atmosphere is standard for this transformation [1].

Development of Pyrrole-Based Conjugated Polymers and Organic Photocatalysts

Utilize this stannane as a monomer precursor for synthesizing conjugated polymers with specific optoelectronic properties, as demonstrated in the preparation of the organic photocatalyst Poly(Py-BTz-Py) [2]. Its pyrrole core imparts distinct electronic characteristics compared to thiophene or furan analogs, making it the necessary choice for achieving the desired bandgap and light absorption profile in target polymers [2].

Safe and Practical Alternative to Trimethylstannyl Reagents in Early-Stage Discovery

In early-stage medicinal chemistry or academic research where safety and ease of handling are key considerations, 1-methyl-2-(tributylstannyl)pyrrole serves as a less hazardous alternative to its corresponding trimethylstannyl analog [3]. While less reactive, its performance is sufficient for many cross-couplings, and its ~1000-fold lower toxicity profile simplifies waste management and reduces the risk of exposure, making it a pragmatic choice for laboratory-scale synthesis [3].

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